5-HT₁D vs. 5-HT₁A Selectivity Ratio: L-703,664 vs. Sumatriptan
L‑703,664 succinate exhibits a 5‑HT₁D/5‑HT₁A selectivity ratio of approximately 12.6‑fold, derived from pIC₅₀ values of 7.2 (5‑HT₁D, Ki ≈ 63 nM) and 6.1 (5‑HT₁A, Ki ≈ 794 nM) from radioligand displacement assays . In contrast, sumatriptan shows a 5‑HT₁D/5‑HT₁A selectivity ratio of approximately 5.9‑fold (Ki 17 nM vs. 100 nM) . While both compounds preferentially bind 5‑HT₁D over 5‑HT₁A, L‑703,664 provides roughly 2.1‑fold greater discrimination between these two subtypes in binding assays.
| Evidence Dimension | 5-HT₁D vs. 5-HT₁A receptor binding selectivity ratio |
|---|---|
| Target Compound Data | pIC₅₀ 7.2 (5-HT₁D), pIC₅₀ 6.1 (5-HT₁A); ratio ≈ 12.6‑fold |
| Comparator Or Baseline | Sumatriptan: Ki 17 nM (5-HT₁D, pKi ≈ 7.77), Ki 100 nM (5-HT₁A, pKi ≈ 7.00); ratio ≈ 5.9‑fold |
| Quantified Difference | L‑703,664 shows ~2.1‑fold greater 5‑HT₁D/5‑HT₁A selectivity than sumatriptan |
| Conditions | Radioligand displacement binding assays at cloned human 5-HT₁D and 5-HT₁A receptors (L‑703,664: ; sumatriptan: ) |
Why This Matters
Superior 5‑HT₁D/5‑HT₁A discrimination reduces confounding 5‑HT₁A‑mediated effects in tissues co‑expressing both subtypes, making L‑703,664 a cleaner tool for isolating 5‑HT₁D pharmacology.
